molecular formula C10H19FN2O2 B13066536 tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B13066536
M. Wt: 218.27 g/mol
InChI Key: WWJQJSHXCBBXRO-YUMQZZPRSA-N
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Description

tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems offer advantages such as better control over reaction parameters, reduced waste, and improved safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(3S,4R)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl(3S,4R)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1

InChI Key

WWJQJSHXCBBXRO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN

Origin of Product

United States

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